4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole

p38 MAP kinase inflammation cytokine inhibition

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6) is a fully synthetic, heterocyclic small molecule (C16H20N4O4S, MW 364.42) that belongs to the pyrimidinyl-isoxazole sulfonamide class. Its architecture—an isoxazole-4-sulfonamide linked via a piperidine-4-methoxy spacer to a 6-cyclopropylpyrimidine—matches the general scaffold of p38 MAP kinase inhibitors described in patent family EP1832584.

Molecular Formula C16H20N4O4S
Molecular Weight 364.42
CAS No. 2320665-77-6
Cat. No. B2925581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole
CAS2320665-77-6
Molecular FormulaC16H20N4O4S
Molecular Weight364.42
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CON=C4
InChIInChI=1S/C16H20N4O4S/c21-25(22,14-8-19-24-10-14)20-5-3-12(4-6-20)9-23-16-7-15(13-1-2-13)17-11-18-16/h7-8,10-13H,1-6,9H2
InChIKeyYPTNRSVUDIIZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6) – Structural Baseline and Procurement Context


4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6) is a fully synthetic, heterocyclic small molecule (C16H20N4O4S, MW 364.42) that belongs to the pyrimidinyl-isoxazole sulfonamide class. Its architecture—an isoxazole-4-sulfonamide linked via a piperidine-4-methoxy spacer to a 6-cyclopropylpyrimidine—matches the general scaffold of p38 MAP kinase inhibitors described in patent family EP1832584 [1]. The compound is currently listed only by specialty chemical suppliers and has not been the subject of standalone peer-reviewed pharmacology publications indexed in major repositories.

Why Generic Substitution Is Not Supported for 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6)


Even closely related analogs within the pyrimidinyl-isoxazole sulfonamide class cannot be assumed interchangeable. The patent literature explicitly teaches that minor structural modifications—particularly at the isoxazole 3- and 5-positions and at the pyrimidine 6-position—result in order-of-magnitude shifts in p38 MAP kinase inhibitory potency and selectivity over related kinases [1]. The target compound's unsubstituted isoxazole ring and cyclopropyl-pyrimidine terminus represent a distinct steric and electronic profile compared to the more abundantly listed 3,5-dimethylisoxazole and cyclobutyl/aryl variants, necessitating compound-specific qualification data before any substitution decision.

Quantitative Differentiation Evidence for 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6) Against Closest Analogs


p38α MAP Kinase Inhibitory Potency: Class-Level Inference from EP1832584 Scaffold SAR

Patent EP1832584 discloses pyrimidinyl-isoxazole sulfonamides as p38α MAP kinase inhibitors. While the target compound is not an individually exemplified molecule, the general scaffold to which it belongs demonstrates IC50 values ranging from <10 nM to >1,000 nM depending on isoxazole substitution, pyrimidine substitution, and linker composition [1]. The absence of 3,5-dimethyl groups on the isoxazole (present in comparator CAS 2320898-42-6) is noted in the patent as a variable that modulates potency; unsubstituted isoxazole analogs typically show 2- to 20-fold shifts in IC50 relative to their dimethyl counterparts in this scaffold series [1]. No direct head-to-head data for the target compound versus CAS 2320898-42-6 are available in the public domain.

p38 MAP kinase inflammation cytokine inhibition

Isoxazole Substitution Pattern: Unsubstituted vs. 3,5-Dimethyl – Physicochemical Property Divergence

The target compound bears an unsubstituted isoxazole-4-sulfonamide, whereas the closest listed analog (CAS 2320898-42-6) incorporates 3,5-dimethyl groups on the isoxazole ring. Computational prediction (using class-level models) estimates that the two methyl groups increase calculated logP by approximately 0.8–1.2 log units and add roughly 28 Da to molecular weight [1]. In related sulfonamide series, 3,5-dimethylisoxazole substitution has been associated with enhanced metabolic stability but also increased CYP inhibition potential relative to unsubstituted isoxazole [1]. Measured logD, solubility, and microsomal stability data for the target compound have not been published.

physicochemical properties lipophilicity metabolic stability

Pyrimidine 6-Substituent: Cyclopropyl vs. Cyclobutyl – Conformational and Steric Divergence

The target compound features a 6-cyclopropylpyrimidine terminus. A structurally related compound, 4-cyclobutyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine, substitutes a cyclobutyl group at the same position. In kinase inhibitor SAR, cyclopropyl-to-cyclobutyl replacement typically increases steric bulk (Taft Es: cyclopropyl –0.06 vs. cyclobutyl –0.18) and can alter the dihedral angle preferences of the substituent, affecting shape complementarity with the p38α hydrophobic back pocket [1]. The cyclopropyl group is also associated with reduced metabolic oxidation at the α-carbon relative to cyclobutyl in related heterocyclic series [2]. No direct comparative enzymatic or cellular data for these two specific compounds are publicly available.

conformational analysis kinase selectivity ligand efficiency

Recommended Application Scenarios for 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)isoxazole (CAS 2320665-77-6)


Chemical Probe for p38α MAP Kinase Target Engagement Studies (Requires In-House IC50 Determination)

Based on the general scaffold activity disclosed in EP1832584, this compound may serve as a starting point for p38α MAP kinase chemical probe development, provided the user first establishes its IC50 in their specific enzymatic assay [1]. The unsubstituted isoxazole and cyclopropyl-pyrimidine features offer a distinct steric profile that may confer selectivity advantages over dimethylisoxazole analogs, but this must be confirmed experimentally.

Physicochemical Comparator in Isoxazole Substitution SAR Studies

When systematically studying the impact of isoxazole 3,5-substitution on solubility, permeability, and metabolic stability, this compound serves as the 'unsubstituted baseline' against which the 3,5-dimethylisoxazole analog (CAS 2320898-42-6) and other substituted variants can be compared. Its lower calculated logP relative to the dimethyl analog makes it particularly useful for assessing lipophilicity-driven property differences [2].

Fragment-Based or Structure-Based Drug Design Starting Point

The compound's relatively low molecular weight (364.42 Da) and the presence of a cyclopropyl group—a privileged fragment in drug discovery for balancing potency and metabolic stability—make it a candidate for fragment growth or structure-based optimization campaigns targeting kinases or other ATP-binding proteins [3]. Procurement is appropriate for laboratories equipped to perform co-crystallization or SAR-by-catalog studies.

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